2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazine derivative with a pyridine carboxylic acid under acidic conditions . The resulting pyrazolopyridine intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride, followed by acylation with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated systems for chlorination and acylation to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The pyrazolopyridine core can be oxidized or reduced using appropriate reagents, leading to modifications in the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of a pyrazolopyridine N-oxide .
Scientific Research Applications
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biological Studies: The compound has been used in studies to understand its effects on cellular pathways and its potential as an anticancer agent.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and biological activities.
Pyrazoloquinolines: Compounds with a fused pyrazole and quinoline ring system, showing diverse biological activities.
Uniqueness
2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide is unique due to the presence of the chloro and acetamide groups, which confer specific chemical reactivity and biological activity. These functional groups allow for targeted modifications and interactions with biological targets, making the compound a valuable tool in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
2-chloro-N-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-4-6(14)11-8-5-2-1-3-10-7(5)12-13-8/h1-3H,4H2,(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIQQTBIHVTMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.